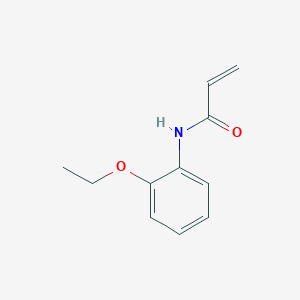![molecular formula C16H14ClNO4 B12495832 4-Chloro-3-{[(4-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B12495832.png)
4-Chloro-3-{[(4-methoxyphenyl)acetyl]amino}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3-[2-(4-methoxyphenyl)acetamido]benzoic acid is an organic compound belonging to the class of aromatic carboxylic acids It is characterized by the presence of a chloro group, a methoxyphenyl group, and an acetamido group attached to a benzoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-[2-(4-methoxyphenyl)acetamido]benzoic acid typically involves multiple steps:
Nitration and Reduction: The starting material, 4-chlorobenzoic acid, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.
Acylation: The amine is then acylated with 4-methoxyphenylacetic acid chloride under basic conditions to form the acetamido derivative.
Hydrolysis: The final step involves hydrolysis of the ester group to yield the target compound.
Industrial Production Methods
In an industrial setting, the synthesis may be optimized for large-scale production by employing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-3-[2-(4-methoxyphenyl)acetamido]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The acetamido group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of derivatives with different substituents replacing the chloro group.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Wissenschaftliche Forschungsanwendungen
4-Chloro-3-[2-(4-methoxyphenyl)acetamido]benzoic acid has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound is used in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Wirkmechanismus
The mechanism of action of 4-chloro-3-[2-(4-methoxyphenyl)acetamido]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-3-methoxybenzoic acid
- 4-Chloro-2-(2-chlorophenoxy)acetamido benzoic acid
- 4-Chloro-2-(1-naphthyloxyacetamido) benzoic acid
Uniqueness
4-Chloro-3-[2-(4-methoxyphenyl)acetamido]benzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. Its methoxyphenyl and acetamido groups provide distinct properties that differentiate it from other similar compounds.
Eigenschaften
Molekularformel |
C16H14ClNO4 |
|---|---|
Molekulargewicht |
319.74 g/mol |
IUPAC-Name |
4-chloro-3-[[2-(4-methoxyphenyl)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C16H14ClNO4/c1-22-12-5-2-10(3-6-12)8-15(19)18-14-9-11(16(20)21)4-7-13(14)17/h2-7,9H,8H2,1H3,(H,18,19)(H,20,21) |
InChI-Schlüssel |
ACUVTBNAFIQOPP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Methoxyphenyl)-3-[4-(phenylcarbonyl)phenyl]urea](/img/structure/B12495759.png)
![3-chloro-N-{3-[(3,5-dichlorophenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B12495767.png)
![2-{2-[(4-Fluorobenzyl)amino]ethoxy}ethanol](/img/structure/B12495772.png)
![2-acetamido-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid](/img/structure/B12495777.png)
![2-(1H-indol-3-yl)-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone](/img/structure/B12495781.png)
![N-(3,4-dimethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12495782.png)


![5,5'-[(3-bromophenyl)methanediyl]bis(1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione)](/img/structure/B12495801.png)
![[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl furan-3-carboxylate](/img/structure/B12495809.png)
![4-chloro-N-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}benzamide](/img/structure/B12495816.png)

![Methyl 3-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12495838.png)
![N-(4-acetylphenyl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]butanamide](/img/structure/B12495839.png)
